molecular formula C22H29N3O4 B2390211 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide CAS No. 894001-01-5

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide

Cat. No.: B2390211
CAS No.: 894001-01-5
M. Wt: 399.491
InChI Key: NNAQMWBNEKJZOV-UHFFFAOYSA-N
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Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an indole ring, an azepane ring, and multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated intermediate.

    Coupling Reactions: The final coupling of the indole and azepane moieties can be achieved through amide bond formation using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used in studies to understand its pharmacokinetics and pharmacodynamics, potentially leading to new therapeutic agents.

    Materials Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The indole ring can engage in π-π interactions, while the azepane ring may provide steric hindrance or specific binding affinity. The compound’s functional groups can participate in hydrogen bonding, further stabilizing its interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide: Contains a morpholine ring instead of an azepane ring.

Uniqueness

The presence of the azepane ring in 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide distinguishes it from similar compounds. This structural feature may confer unique binding properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-16(15-29-2)23-22(28)21(27)18-13-25(19-10-6-5-9-17(18)19)14-20(26)24-11-7-3-4-8-12-24/h5-6,9-10,13,16H,3-4,7-8,11-12,14-15H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAQMWBNEKJZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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